molecular formula C21H21N3O2 B2921908 N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 1291859-52-3

N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2921908
CAS No.: 1291859-52-3
M. Wt: 347.418
InChI Key: BNGZVFDROISENJ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a central 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold linked to an acetamide group substituted with a 2-ethyl-6-methylphenyl moiety. The ethyl and methyl groups on the phenyl ring likely enhance lipophilicity, influencing bioavailability and target binding, while the pyridazinone core may mediate interactions with biological receptors such as formyl peptide receptors (FPRs) or enzymes like acetylcholinesterase .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-16-11-7-8-15(2)21(16)22-19(25)14-24-20(26)13-12-18(23-24)17-9-5-4-6-10-17/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGZVFDROISENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H21N3O
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1291859-52-3 .

Research indicates that compounds similar to this compound may act through various biological pathways. The pyridazinone structure is known to exhibit diverse pharmacological activities including anti-inflammatory, analgesic, and potential anti-cancer effects.

Inhibition of Phosphodiesterase (PDE)

One of the notable mechanisms involves the inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. Specifically, PDE4 inhibitors have been associated with anti-inflammatory effects, making this class of compounds particularly relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For example, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in inflammatory disorders.

Anticancer Potential

Recent investigations have highlighted the compound's potential anticancer properties. In cell line studies, it was observed to induce apoptosis in various cancer cell types, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

A notable study involved the administration of this compound in a murine model of induced inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups. This suggests that the compound could be further developed as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis
PDE InhibitionRegulated cyclic nucleotide levels

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

(a) Halogen-Substituted Analogues
  • N-(4-Bromophenyl)-2-[3-methyl-5-(4-methylthiobenzyl)-6-oxopyridazin-1(6H)-yl]acetamide (8a): This compound replaces the 2-ethyl-6-methylphenyl group with a 4-bromophenyl moiety. However, bulky substituents may reduce solubility compared to alkyl groups .
  • N-(4-Iodophenyl) analogue (8b) : Similar to 8a but with iodine, which offers greater electron-withdrawing effects and steric bulk, possibly altering pharmacokinetic profiles .
(b) Heteroaromatic Substitutions
  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide : Substitutes the alkylated phenyl group with a pyridin-3-ylmethyl group. The nitrogen in the pyridine ring introduces hydrogen-bonding capability, which may improve solubility but reduce membrane permeability .
(c) Alkyl vs. Aryl Modifications
  • S-metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide): Shares the N-(2-ethyl-6-methylphenyl) group but replaces the pyridazinone with a chloro and methoxyalkyl chain. This structural shift confers herbicidal activity by targeting plant-specific enzymes, unlike the pharmacological focus of pyridazinones .

Modifications to the Pyridazinone Core

  • 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) : Utilizes a propanamide linker instead of acetamide, increasing chain length and flexibility. Such changes may alter binding pocket accessibility in acetylcholinesterase inhibition .

Impact of Linker Structure

  • N-(6-methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide (16) : Features a branched alkyl chain on the acetamide nitrogen, increasing steric bulk and lipophilicity. Such modifications could prolong metabolic half-life but reduce aqueous solubility .

Key Structural-Activity Relationship (SAR) Trends

Pyridazinone Core: Essential for receptor binding, as seen in FPR modulators and acetylcholinesterase inhibitors. Oxidation at the 6-position is critical for activity .

Aromatic Substituents :

  • Alkyl groups (e.g., 2-ethyl-6-methyl) enhance lipophilicity and membrane penetration.
  • Halogens (Br, I) improve binding affinity but may compromise solubility.
  • Heteroaromatic groups (e.g., pyridine) introduce polar interactions but reduce bioavailability .

Data Table: Comparative Analysis of Selected Analogues

Compound Name Substituent on Pyridazinone Acetamide Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-phenyl N-(2-ethyl-6-methylphenyl) ~381.4 High lipophilicity, potential CNS activity -
8a (Br) 3-methyl-5-(4-methylthiobenzyl) N-(4-bromophenyl) ~488.3 Enhanced halogen bonding, moderate solubility
ZINC00220177 3-phenyl N-phenethyl ~365.4 Flexible linker, acetylcholinesterase inhibition
S-metolachlor - N-(2-ethyl-6-methylphenyl) ~283.8 Herbicidal activity, chloro substitution
16 (methylsulfanyl) 3-[4-(methylsulfanyl)phenyl] N-(6-methylheptan-2-yl) ~422.5 High steric bulk, prolonged half-life

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